2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole is a complex organic compound that features a benzothiazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole typically involves multiple steps. The starting materials often include 4,7-dimethoxy-1,3-benzothiazole and 5,6-dihydro-1,4-dioxine-2-carboxylic acid. The synthesis may proceed through the following steps:
Formation of the piperazine derivative: This involves the reaction of 5,6-dihydro-1,4-dioxine-2-carboxylic acid with piperazine under suitable conditions to form the intermediate.
Coupling reaction: The intermediate is then coupled with 4,7-dimethoxy-1,3-benzothiazole using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine: Similar in structure but lacks the piperazine and benzothiazole moieties.
5,6-Dihydro-2H-1,3-dithiolo[4,5-b][1,4]dioxine-2-thione: Contains a dioxine ring but differs in other functional groups.
Uniqueness
2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole is unique due to its combination of a benzothiazole core with a piperazine and dioxine moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-23-12-3-4-13(24-2)16-15(12)19-18(27-16)21-7-5-20(6-8-21)17(22)14-11-25-9-10-26-14/h3-4,11H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIIEJWRQRODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4=COCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.